molecular formula C15H28O7P2 B13436978 Farnesyl Pyrophosphate-d3 Triammonium Salt

Farnesyl Pyrophosphate-d3 Triammonium Salt

Cat. No.: B13436978
M. Wt: 385.34 g/mol
InChI Key: VWFJDQUYCIWHTN-FSQVSJAASA-N
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Description

Farnesyl Pyrophosphate-d3 Triammonium Salt is a deuterium-labeled compound used in various biochemical and pharmaceutical research applications. It is an isoprenoid derived from the intracellular mevalonate pathway and is involved in the prenylation of several low molecular mass G proteins, including Ras .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Farnesyl Pyrophosphate-d3 Triammonium Salt typically involves the reaction of deuterium-labeled isoprenoid intermediates with pyrophosphate groups. The reaction conditions often include the use of methanol and ammonia solutions to facilitate the formation of the triammonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Farnesyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

Major products formed from these reactions include farnesol, geranylgeranyl pyrophosphate, and other isoprenoid derivatives .

Mechanism of Action

Farnesyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, particularly the Ras family of G proteins. This process involves the addition of a farnesyl group to the protein, which is crucial for its proper localization and function within the cell. The compound is a key intermediate in the mevalonate pathway, which is involved in the biosynthesis of cholesterol, ubiquinone, and dolichol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Farnesyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in biochemical assays, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H28O7P2

Molecular Weight

385.34 g/mol

IUPAC Name

[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3

InChI Key

VWFJDQUYCIWHTN-FSQVSJAASA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C

Origin of Product

United States

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